1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(17-11-13-7-3-1-4-8-13)18-12-15-19-20-21-22(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEIJAZIQHDYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole derivative.
Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the benzylamine derivative reacts with an isocyanate to form the desired urea compound.
Chemical Reactions Analysis
1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to the stability and reactivity of the tetrazole ring.
Material Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Coordination Chemistry: The tetrazole ring can act as a ligand in coordination chemistry, forming complexes with various metal ions.
Mechanism of Action
The mechanism of action of 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function. The urea moiety may also interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- Electron-withdrawing groups (EWGs) : Compounds with nitro (5i) or chloro (5e) substituents exhibit higher melting points (181–189°C), likely due to enhanced intermolecular dipole interactions .
- Electron-donating groups (EDGs) : Methyl-substituted analogs (e.g., 5j) show slightly lower melting points (183°C) despite comparable molecular weights, suggesting reduced polarity .
- Halogen effects : Fluorine (5f, 5g) and chlorine (5e, 5h) substituents increase molecular weight and may improve thermal stability .
Spectral Comparisons
- IR spectroscopy : All analogs show characteristic N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches. Halogenated derivatives (e.g., 5e, 5h) exhibit additional C-Cl (~750 cm⁻¹) or C-F (~1250 cm⁻¹) peaks .
- NMR spectroscopy : Aromatic protons in nitro-substituted compounds (5i) resonate downfield (δ 8.15 ppm), while methyl groups (5j) appear upfield (δ 2.25 ppm) .
Notes
- Predictions are based on structural analogs.
- Synthesis pathways : General methods for similar ureas involve coupling cyclohexyl-tetrazole intermediates with substituted isocyanates or amines under reflux conditions .
Biological Activity
1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of urea derivatives, characterized by a benzyl group and a cyclohexyl-substituted tetrazole moiety, which may enhance its pharmacological properties.
Structural Characteristics
The molecular structure of 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea can be summarized as follows:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea | Urea linkage, benzyl group, cyclohexyl-substituted tetrazole | Potential multi-target activity in drug development |
The biological activity of 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known for its stability and has been implicated in various pharmacological effects, including anti-inflammatory and analgesic activities.
In Vitro Studies
Recent studies have evaluated the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the nervous system. The IC50 values for these activities were reported at approximately 5.90 µM for AChE and 6.76 µM for BuChE, indicating significant potential as a dual inhibitor in neurodegenerative disorders such as Alzheimer's disease .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro tests demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.20 µg/mL to 1.56 µg/mL . This suggests that the compound could be a candidate for developing new antibiotics.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation, highlighting its potential therapeutic role in neurodegeneration .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against clinical isolates of resistant bacterial strains. The findings revealed that it exhibited superior activity compared to traditional antibiotics, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
